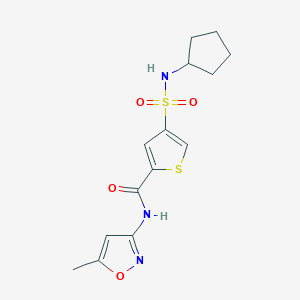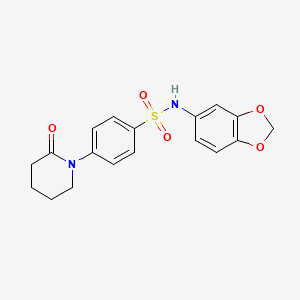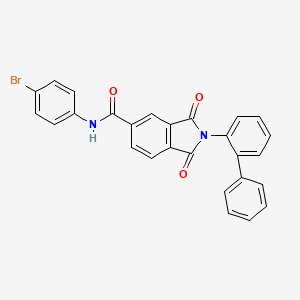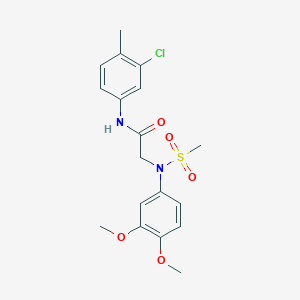![molecular formula C25H29N3O B4916594 3-(1H-indol-3-yl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide](/img/structure/B4916594.png)
3-(1H-indol-3-yl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide is a complex organic compound that features both indole and isoquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an isoquinoline derivative under specific conditions. For instance, the reaction might involve the use of a base-promoted fused β-carboline formation strategy from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalyst-free conditions and environmentally friendly solvents, as seen in the synthesis of similar indole derivatives .
化学反応の分析
Types of Reactions
3-(1H-indol-3-yl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The isoquinoline moiety can be reduced to form different derivatives.
Substitution: Both the indole and isoquinoline moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety might yield indole-3-carboxylic acid derivatives, while reduction of the isoquinoline moiety could produce tetrahydroisoquinoline derivatives.
科学的研究の応用
3-(1H-indol-3-yl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-(1H-indol-3-yl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
3-(1H-indol-3-yl)isoindolin-1-one derivatives: These compounds share the indole moiety and have similar synthetic routes and biological activities.
2-(1H-indol-3-yl)cyclohexan-1-ones: These compounds are structurally related and undergo similar chemical reactions.
Uniqueness
What sets 3-(1H-indol-3-yl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide apart is its unique combination of indole and isoquinoline moieties, which may confer distinct biological activities and synthetic versatility.
特性
IUPAC Name |
3-(1H-indol-3-yl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c1-3-18(2)16-28-13-12-19-8-10-22(14-21(19)17-28)27-25(29)11-9-20-15-26-24-7-5-4-6-23(20)24/h3-8,10,14-15,26H,9,11-13,16-17H2,1-2H3,(H,27,29)/b18-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJBTJZKPVOQRI-JFQJCAQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine;4-methylbenzenesulfonic acid](/img/structure/B4916539.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B4916547.png)
![N-(4-bromo-3-methylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4916551.png)


![(5Z)-1-(4-ethylphenyl)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4916578.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4916582.png)
![N-[2-(diethylamino)ethyl]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4916589.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4916602.png)
![(4-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4916612.png)

methanone](/img/structure/B4916619.png)
